ethyl 3-{2-[N'-(2,4-dimethoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate
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Overview
Description
Ethyl 3-{2-[N’-(2,4-dimethoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{2-[N’-(2,4-dimethoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate can be achieved through a multi-step reaction process. One common method involves the Biginelli reaction, which is a multicomponent reaction that typically involves an aldehyde, a β-keto ester, and urea or thiourea. In this case, the reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea under acidic conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Biginelli reaction conditions to maximize yield and purity. This could include the use of catalysts such as p-toluenesulfonic acid (PTSA) and solvents like ethanol. The reaction would be carried out under reflux conditions to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{2-[N’-(2,4-dimethoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-{2-[N’-(2,4-dimethoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of ethyl 3-{2-[N’-(2,4-dimethoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound is also a pyrimidinone derivative with similar structural features.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Another compound with a pyrimidine ring and similar substituents.
Uniqueness
Ethyl 3-{2-[N’-(2,4-dimethoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Its structure allows for a wide range of modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C19H25N5O5 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
ethyl 3-[2-[(E)-[amino-(2,4-dimethoxyanilino)methylidene]amino]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoate |
InChI |
InChI=1S/C19H25N5O5/c1-5-29-16(25)9-7-13-11(2)21-19(23-17(13)26)24-18(20)22-14-8-6-12(27-3)10-15(14)28-4/h6,8,10H,5,7,9H2,1-4H3,(H4,20,21,22,23,24,26) |
InChI Key |
JZLLNUVDCKROFH-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)CCC1=C(N=C(NC1=O)/N=C(\N)/NC2=C(C=C(C=C2)OC)OC)C |
Canonical SMILES |
CCOC(=O)CCC1=C(N=C(NC1=O)N=C(N)NC2=C(C=C(C=C2)OC)OC)C |
Origin of Product |
United States |
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